molecular formula C10H7NO4 B1207095 Methyl 3-(4-nitrophenyl)prop-2-ynoate CAS No. 7515-15-3

Methyl 3-(4-nitrophenyl)prop-2-ynoate

Cat. No. B1207095
CAS RN: 7515-15-3
M. Wt: 205.17 g/mol
InChI Key: XNRRUKAHRUCWGC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 3-(4-nitrophenyl)prop-2-ynoate” consists of 10 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms. The exact structural details are not available in the search results.

Scientific Research Applications

Cancer Research

Methyl 3-(4-nitrophenyl)prop-2-ynoate: has been identified as a reactive oxygen species (ROS) promoter selective for cancer tissue . It induces apoptosis in cancer cells through cytochrome P450 catalyzed ROS formation. This compound’s selectivity for cancer cells makes it a potential candidate for targeted cancer therapies.

Pharmaceutical Development

In the pharmaceutical industry, Methyl 3-(4-nitrophenyl)prop-2-ynoate is used in the synthesis of drugs like Entacapone , which is used in the treatment of Parkinson’s disease. The compound’s versatility in chemical transformations aids in the development of new medication formulations.

Analytical Chemistry

Due to its distinct chemical structure, this compound can be used as a standard in high-performance liquid chromatography (HPLC) to calibrate and ensure the accuracy of analytical methods .

properties

IUPAC Name

methyl 3-(4-nitrophenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-3,5-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRRUKAHRUCWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290799
Record name methyl 3-(4-nitrophenyl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-nitrophenyl)prop-2-ynoate

CAS RN

7515-15-3
Record name Propiolic acid, methyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71090
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-(4-nitrophenyl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Iodo-4-nitrobenzene (2.5 g, 10 mmol) was added to a solution of triethylamine (2.0 g, 20 mmol) in THF (40 mL). PdCl2 (PPh3)2 (0.14 g, 0.20 mmol), cuprous iodide (0.076 g, 0.40 mmol) and methyl propiolate (3.4 g, 40 mmol) were added and the resulting mixture was heated to reflux overnight. The reaction mixture was cooled to r.t., the solvent evaporated, and the crude compound dissolved in dichloromethane. The organics were filtered to remove insoluble material and the filtrate was washed with water, brine solution and dried over sodium sulfate. The filtrate was concentrated and the residue purified over silica gel using 15% ethyl acetate in petroleum ether as eluent to afford (4-nitrophenyl)-propynoic acid methyl ester (1.20 g, 59%) as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
PdCl2 (PPh3)2
Quantity
0.14 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous iodide
Quantity
0.076 g
Type
reactant
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Two

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